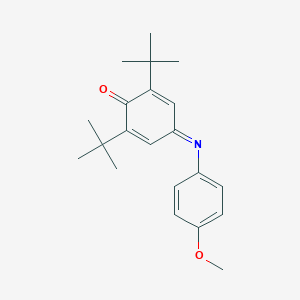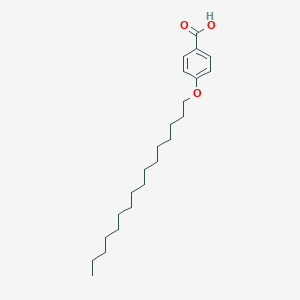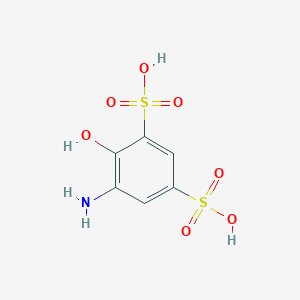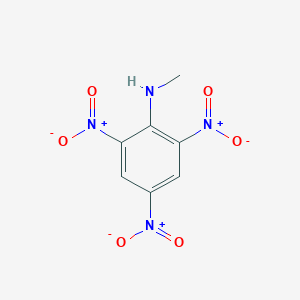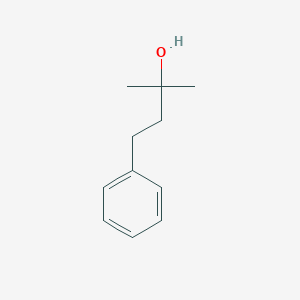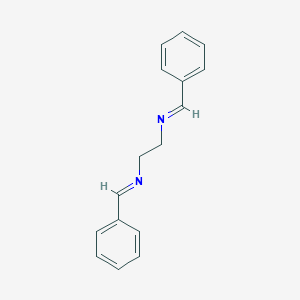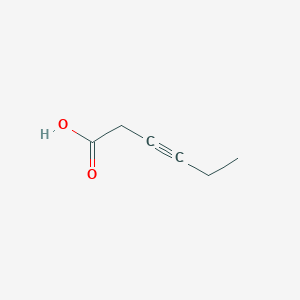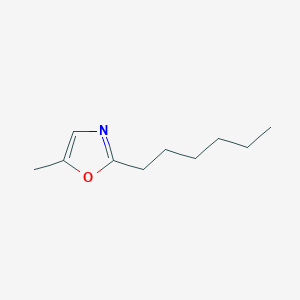
Oxazole, 2-hexyl-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2-hexyl-5-methyl- is an organic compound that belongs to the oxazole family. It is a heterocyclic compound that contains an oxygen and nitrogen atom in its five-membered ring structure. Oxazole, 2-hexyl-5-methyl- has shown potential as a useful building block in various organic syntheses and has gained attention in scientific research due to its unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of Oxazole, 2-hexyl-5-methyl- is not well understood. However, it is believed that its unique chemical structure allows it to interact with biological molecules in a specific manner. It has been shown to interact with DNA and RNA, which may explain its potential use as a building block for the synthesis of new organic compounds. Additionally, Oxazole, 2-hexyl-5-methyl- has been shown to interact with metal ions, which may explain its potential use as a ligand in coordination chemistry.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Oxazole, 2-hexyl-5-methyl- are not well understood. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. It has been shown to have antimicrobial activity against various bacterial and fungal strains, which may be due to its interaction with biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Oxazole, 2-hexyl-5-methyl- in laboratory experiments is its high purity and stability. It can be synthesized with high yields and is generally considered to be a reliable building block for the synthesis of new organic compounds. However, one limitation is its relatively high cost compared to other organic compounds. Additionally, its mechanism of action is not well understood, which may limit its use in certain scientific research applications.
Direcciones Futuras
There are several future directions for the study of Oxazole, 2-hexyl-5-methyl-. One direction is the synthesis of new organic compounds using Oxazole, 2-hexyl-5-methyl- as a building block. These compounds can be studied for their potential use in various scientific research applications, such as organic electronics and coordination chemistry. Another direction is the study of the biochemical and physiological effects of Oxazole, 2-hexyl-5-methyl-. This may lead to the discovery of new antimicrobial agents or other bioactive compounds. Additionally, the mechanism of action of Oxazole, 2-hexyl-5-methyl- can be further studied to better understand its potential use in scientific research.
Métodos De Síntesis
Oxazole, 2-hexyl-5-methyl- can be synthesized using a variety of methods. One of the most common methods is the Hantzsch synthesis, which involves the reaction of an α-haloketone with an aldehyde and ammonia in the presence of a catalyst. Another method is the Fischer synthesis, which involves the reaction of an α-haloketone with a primary amine in the presence of a base. Both methods have been used to synthesize Oxazole, 2-hexyl-5-methyl- with high yields and purity.
Aplicaciones Científicas De Investigación
Oxazole, 2-hexyl-5-methyl- has been used in various scientific research applications. It has been studied as a potential building block for the synthesis of new organic compounds with unique properties. It has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their potential use in catalysis and as sensors for metal ions. Additionally, Oxazole, 2-hexyl-5-methyl- has been studied for its potential use in organic electronics, where it has shown promise as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propiedades
Número CAS |
16400-62-7 |
|---|---|
Nombre del producto |
Oxazole, 2-hexyl-5-methyl- |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
2-hexyl-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H17NO/c1-3-4-5-6-7-10-11-8-9(2)12-10/h8H,3-7H2,1-2H3 |
Clave InChI |
HBVTUNBINLOXJK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=NC=C(O1)C |
SMILES canónico |
CCCCCCC1=NC=C(O1)C |
Sinónimos |
2-Hexyl-5-methyloxazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



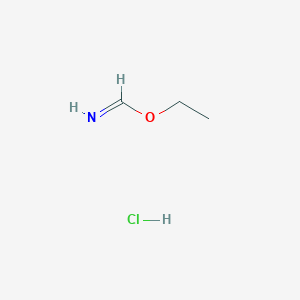
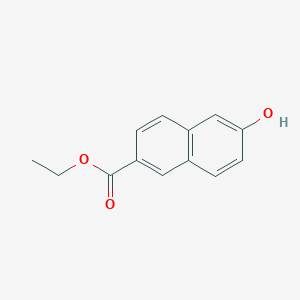
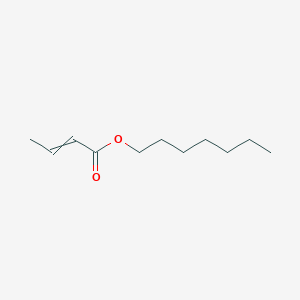
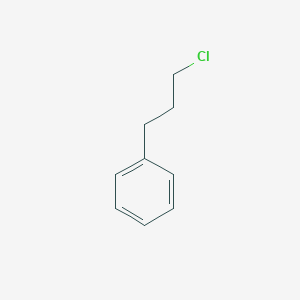
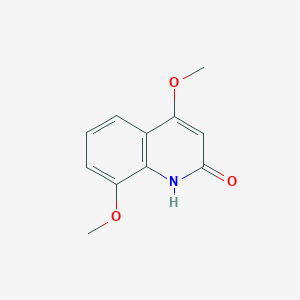
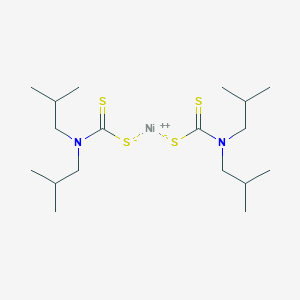
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
